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molecular formula C14H14N2O B8566074 4-(4-Ethenylphenoxy)benzene-1,3-diamine CAS No. 629658-55-5

4-(4-Ethenylphenoxy)benzene-1,3-diamine

Cat. No. B8566074
M. Wt: 226.27 g/mol
InChI Key: FMQNDTJWHYEXIS-UHFFFAOYSA-N
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Patent
US06919404B2

Procedure details

1-[4-Vinylphenoxy]-2,4-dinitrobenzene (9.0 g, 31 mmol) was dissolved in 100 ml ethanol/tetrahydrofuran (1:1). In succession, tin(II)chloride (70.9, 310 mmol), and 10N HCl (37.7 ml, 377 mmol) were added. The solution was stirred at room temperature 16 h. The reaction mixture was poured into a separatory funnel containing 150 ml ice-cold water followed by the addition of 20% KOH (ice-cold, 629 g). The mixture was extracted with ether (3×100 ml). The combined organic phases were washed with water (3×100 ml) and brine, dried with solid MgSO4 and concentrated. Column chromotography yielded 4.5 g product. The product was crystallized from 40% ethyl acetate in hexane. 1H NMR (CDCl3): 7.32 (d, 2H, J=8.5 Hz), 6.88 (d, 2H, J=8.6 Hz), 6.73 (d, 1H, J=8.3 Hz), 6.66 (dd, 1H, J=17.3, 11.9 Hz), 6.15 (d, 1H, J=2.9 Hz), 6.08 (dd, 1H, J=2.4, 8.2 Hz), 5.61 (dd, 1H, J=17.6 Hz, 0.8 Hz), 5.14 (d, 1H, J=10.9 Hz), 4.38 (br s, 4H).
Name
1-[4-Vinylphenoxy]-2,4-dinitrobenzene
Quantity
9 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
310 mmol
Type
reactant
Reaction Step Two
Name
Quantity
37.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
629 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[N+:17]([O-])=O)=[CH:5][CH:4]=1)=[CH2:2].[Sn](Cl)Cl.Cl.[OH-].[K+]>C(O)C.O1CCCC1>[CH:1]([C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[NH2:17])=[CH:5][CH:4]=1)=[CH2:2] |f:3.4,5.6|

Inputs

Step One
Name
1-[4-Vinylphenoxy]-2,4-dinitrobenzene
Quantity
9 g
Type
reactant
Smiles
C(=C)C1=CC=C(OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C1
Name
ethanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Smiles
C(C)O.O1CCCC1
Step Two
Name
Quantity
310 mmol
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
37.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
629 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (3×100 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with solid MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=C)C1=CC=C(OC2=C(C=C(C=C2)N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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